6-(2-methoxyethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(2-methoxyethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H18N4O3 and its molecular weight is 254.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.13789045 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Molecular Properties
Research has been focused on understanding the molecular structure and properties of pyrimidine derivatives. For instance, studies on the asymmetric unit of related compounds reveal detailed insights into molecular dimensions, planarity of the pyrimidine rings, and intermolecular interactions such as hydrogen bonding, which are crucial for the design of materials and drugs with specific properties (El‐Brollosy et al., 2012).
Synthesis of Heterocycles
Pyrimidine derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, highlighting their versatility in organic synthesis. For example, the regioselective synthesis of pyrimidine annelated heterocycles demonstrates the compound's utility in creating structurally diverse molecules with potential applications in drug development and material science (Majumdar et al., 2001).
Medicinal Chemistry and Biological Activity
Studies on pyrimidine derivatives have also explored their biological activities, including their role as anti-inflammatory and analgesic agents. The synthesis of novel compounds derived from pyrimidine structures has shown significant biological activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020). This area of research is critical for the development of new drugs with improved efficacy and safety profiles.
Environmental and Catalytic Applications
Furthermore, pyrimidine derivatives have found applications in environmental science and catalysis, demonstrating their broad utility beyond medicinal chemistry. For example, the use of related compounds as recyclable catalysts in the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones showcases their potential in green chemistry, offering environmentally friendly and efficient synthetic pathways (Verma & Jain, 2012).
Properties
IUPAC Name |
6-(2-methoxyethyl)-1,3-dimethyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-13-9-8(10(16)14(2)11(13)17)6-15(7-12-9)4-5-18-3/h12H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWRSBSRETXTPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CN2)CCOC)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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